molecular formula C12H11NO2 B12814849 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one CAS No. 42997-32-0

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one

Cat. No.: B12814849
CAS No.: 42997-32-0
M. Wt: 201.22 g/mol
InChI Key: KNRXPIWXKFOEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one is a heterocyclic compound that features a fused ring system combining furan and quinoline moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: This could involve cyclization reactions starting from appropriate precursors.

    Quinoline Ring Construction: This might be achieved through condensation reactions involving aniline derivatives and carbonyl compounds.

    Final Cyclization: The final step would involve the fusion of the furan and quinoline rings under specific conditions, possibly using catalysts or specific reagents.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the functional groups on the quinoline or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but might include various substituted quinoline and furan derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Potential activity against bacteria and fungi.

    Anticancer Agents: Research into its ability to inhibit cancer cell growth.

Medicine

    Drug Development: Exploration of its pharmacological properties for new drug candidates.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Similar quinoline structure but without the fused furan ring.

    3,9-Dihydro-2H-furo[2,3-b]quinolin-4-one: Similar structure but without the methyl group.

Uniqueness

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one’s unique fused ring system and specific functional groups might confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

2-Methyl-3,9-dihydrofuro(2,3-b)quinolin-4(2H)-one, with CAS number 42997-32-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

  • Molecular Formula : C12_{12}H11_{11}NO2_2
  • Molecular Weight : 201.22 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 330.8°C at 760 mmHg
  • Flash Point : 153.8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary based on the starting materials and desired purity levels.

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of quinoline derivatives has revealed promising results in inhibiting cancer cell proliferation. For example, studies have shown that certain quinoline-based compounds induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against target pathogens or cancer cells. For instance, electron-donating groups at certain positions have been linked to increased antibacterial activity .

Case Studies

  • Antibacterial Activity : A study on a series of quinoline derivatives demonstrated that introducing substituents influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds with alkyl or aryl groups showed enhanced activity compared to their unsubstituted counterparts.
  • Anticancer Studies : Another investigation focused on the anticancer potential of quinoline derivatives revealed that modifications led to significant reductions in cell viability in various cancer cell lines, suggesting a need for further exploration of this compound’s potential in oncology.

Properties

CAS No.

42997-32-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one

InChI

InChI=1S/C12H11NO2/c1-7-6-9-11(14)8-4-2-3-5-10(8)13-12(9)15-7/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

KNRXPIWXKFOEGF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.